5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1H-indole
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Overview
Description
5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1H-indole is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a trifluoroethoxy group, an azetidine ring, and an indole moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1H-indole typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of 2,2,2-trifluoroethanol with an appropriate azetidine precursor under controlled conditions to form 3-(2,2,2-trifluoroethoxy)azetidine . This intermediate is then coupled with an indole derivative through a carbonylation reaction to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets. The trifluoroethoxy group and azetidine ring may facilitate binding to enzymes or receptors, modulating their activity. The indole moiety can interact with various biological pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
3-(2,2,2-trifluoroethoxy)azetidine: Shares the trifluoroethoxy and azetidine components but lacks the indole moiety.
2,5-bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-one: Contains a trifluoroethoxy group and a thiazolidine ring, offering different biological activities.
Uniqueness
5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1H-indole is unique due to its combination of a trifluoroethoxy group, an azetidine ring, and an indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1H-indol-5-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c15-14(16,17)8-21-11-6-19(7-11)13(20)10-1-2-12-9(5-10)3-4-18-12/h1-5,11,18H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMGFYAMGIWAGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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